N-(4-Methoxyphenyl)itaconimide
Description
Structure
3D Structure
Properties
CAS No. |
73926-98-4 |
|---|---|
Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3-methylidenepyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H11NO3/c1-8-7-11(14)13(12(8)15)9-3-5-10(16-2)6-4-9/h3-6H,1,7H2,2H3 |
InChI Key |
WBDXCBZSLZXLCT-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(=C)C2=O |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(=C)C2=O |
Other CAS No. |
73926-98-4 |
Origin of Product |
United States |
Synthetic Methodologies for N 4 Methoxyphenyl Itaconimide Monomer
Precursor Functionalization: Itaconic Anhydride (B1165640) Derivatization
The principal precursor for the synthesis of N-(4-Methoxyphenyl)itaconimide is itaconic anhydride. echemcom.comsamipubco.com Itaconic anhydride, the cyclic anhydride of itaconic acid, is recognized as a biobased "platform chemical" as it can be produced from the fermentation of carbohydrates or the pyrolysis of citric acid. wikipedia.orguni-freiburg.deorgsyn.org Its chemical structure, featuring a reactive exocyclic double bond and a cyclic anhydride group, makes it a versatile starting material for a wide range of chemical transformations. wikipedia.org
The functionalization of itaconic anhydride is the initial and critical step in producing N-substituted itaconimides. The anhydride ring is susceptible to nucleophilic attack by primary amines, such as p-anisidine (B42471) (4-methoxyaniline), which is the specific amine required for the synthesis of this compound. google.com This reaction opens the anhydride ring to form an intermediate N-substituted itaconamic acid. echemcom.comtandfonline.com The multifunctionality of itaconic anhydride allows it to be a precursor for many more complex molecules and polymers through various reactions, including radical polymerization and polycondensation. echemcom.comsamipubco.comwikipedia.org
Facile Synthesis via Amidification and Dehydration Routes
The most established and straightforward method for synthesizing this compound involves a two-step reaction sequence: amidification followed by dehydration. echemcom.comfaa.gov This facile route is widely employed for producing various N-alkyl and N-aryl itaconimides.
First, the amidification step involves the reaction of itaconic anhydride with p-anisidine. This reaction is typically conducted in a suitable organic solvent, such as acetone (B3395972) or tetrahydrofuran (B95107) (THF), at room temperature. tandfonline.com The primary amine group of p-anisidine acts as a nucleophile, attacking one of the carbonyl carbons of the itaconic anhydride ring. This leads to the opening of the ring and the formation of the intermediate, N-(4-methoxyphenyl)itaconamic acid.
The second step is the dehydration and subsequent cyclization of the itaconamic acid intermediate to form the final imide product. This process, also known as imidization, is typically achieved by heating the amic acid in the presence of a dehydrating agent and a catalyst. A common system used for this transformation is acetic anhydride as the dehydrating agent and sodium acetate (B1210297) as the catalyst. echemcom.comfaa.gov The mixture is heated to promote the intramolecular condensation, which eliminates a molecule of water and forms the stable five-membered imide ring of this compound.
The general conditions for this two-step synthesis are summarized in the table below.
| Step | Reaction | Reagents | Typical Solvents | Conditions |
| 1. Amidification | Itaconic Anhydride + p-Anisidine | Itaconic Anhydride, p-Anisidine | Acetone, THF, Chloroform | Room Temperature |
| 2. Dehydration | N-(4-methoxyphenyl)itaconamic acid → this compound | Acetic Anhydride, Sodium Acetate | N/A (often neat) | Heating (e.g., 90 °C) echemcom.com |
Methodological Advancements and Yield Optimization in this compound Synthesis
While the two-step amidification-dehydration route is robust, research has explored alternative and advanced methodologies to improve synthesis efficiency, yield, and reaction conditions.
One alternative approach is the fusion technique , where the N-substituted itaconamic acid is heated directly without a solvent. tandfonline.com However, this method has been reported to result in lower yields of the desired itaconimide, potentially due to thermal isomerization of the itaconic structure to the more stable citraconic structure or unwanted polymerization at high temperatures. tandfonline.comfaa.gov
More significant advancements have come from the development of modern catalytic processes. A notable example is the palladium-catalyzed domino aminocarbonylation of alkynols , which provides a direct and highly selective one-pot synthesis of substituted itaconimides. acs.org This protocol involves reacting a propargylic alcohol with an N-nucleophile, such as p-anisidine, under an atmosphere of carbon monoxide with a specialized palladium catalyst system. This method bypasses the need to pre-form and isolate the itaconamic acid intermediate, representing a more atom-economical and efficient pathway. acs.org
Furthermore, optimization of the traditional two-step synthesis can be inferred from methodologies developed for analogous compounds like N-arylmaleimides. For the dehydration of the intermediate amic acid, reagents such as acetyl chloride in combination with triethylamine (B128534) or the use of methanesulfonic acid have been employed, which could potentially be adapted to itaconimide synthesis to improve yields and reaction times. iosrjournals.org For instance, the synthesis of the related N-(4-methoxyphenyl)maleimide has been achieved with a reported yield of 70% using a cyclodehydration step involving concentrated sulfuric acid and phosphorus pentoxide. humanjournals.com
The table below compares these synthetic methodologies.
| Method | Key Reagents & Catalysts | Advantages | Disadvantages | Reference |
| Amidification-Dehydration | Itaconic anhydride, p-anisidine, acetic anhydride, sodium acetate | Well-established, reliable | Two-step process, requires isolation of intermediate | echemcom.comfaa.gov |
| Fusion Technique | N-(4-methoxyphenyl)itaconamic acid | Solvent-free | Lower yields, risk of isomerization/polymerization | tandfonline.com |
| Palladium-Catalyzed Aminocarbonylation | Propargylic alcohol, p-anisidine, CO, Pd catalyst | Direct, one-pot, high selectivity, atom-economical | Requires specialized catalyst and high-pressure equipment | acs.org |
These advancements highlight the ongoing efforts to develop more sustainable and efficient routes to valuable monomers like this compound for applications in materials science and polymer chemistry. unigoa.ac.inresearchgate.net
Homopolymerization Dynamics of N 4 Methoxyphenyl Itaconimide
Mechanistic Investigations of Free Radical Homopolymerization
Influence of Initiator Systems and Concentration on Polymerization Kinetics
The choice of initiator and its concentration are pivotal in controlling the rate of polymerization and the molecular weight of the resulting poly(N-(4-Methoxyphenyl)itaconimide). Thermal initiators, such as 2,2'-azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO), are commonly employed to generate the initial free radicals.
The rate of polymerization (Rₚ) typically shows a direct relationship with the monomer concentration and a square root dependence on the initiator concentration, as described by the classical rate equation:
Rp = kp[M](fk*d[I] / kt)0.5
where kp is the propagation rate coefficient, [M] is the monomer concentration, f is the initiator efficiency, kd is the initiator decomposition rate coefficient, [I] is the initiator concentration, and kt is the termination rate coefficient.
Studies on related N-substituted phenylitaconimides have shown that the initial rate of polymerization follows the general relationship Rₚ = k[AIBN]0.5–0.6[Monomer]1.0–1.3. An increase in initiator concentration leads to a higher population of free radicals, which in turn accelerates the rate of polymerization. However, this also increases the probability of termination reactions, generally resulting in polymers with lower average molecular weight. Conversely, a lower initiator concentration reduces the polymerization rate but can lead to the formation of higher molecular weight polymers. The selection of an optimal initiator concentration is therefore a compromise between achieving a practical reaction rate and obtaining the desired polymer molecular weight.
Table 1: Effect of Initiator Concentration on Polymerization Characteristics (General Trends)
| Initiator Concentration | Rate of Polymerization (Rₚ) | Average Molecular Weight (Mₙ) | Polydispersity Index (PDI) |
|---|---|---|---|
| Low | Slower | Higher | May vary |
| Medium | Moderate | Moderate | May vary |
Elucidation of Propagation (kₚ) and Termination (kₜ) Rate Coefficients
The propagation (kp) and termination (kt) rate coefficients are fundamental parameters that define the polymerization kinetics of a specific monomer. These coefficients are highly dependent on temperature and the specific chemical structure of the monomer. For itaconimide derivatives, steric hindrance from the bulky substituent groups can significantly influence these values.
The propagation step involves the addition of a monomer molecule to the growing polymer radical. The termination step, which concludes the growth of a polymer chain, can occur through combination or disproportionation. Due to the structural complexity of this compound, direct measurement of these coefficients is challenging and typically requires advanced techniques such as pulsed-laser polymerization in conjunction with size-exclusion chromatography (PLP-SEC).
Impact of Reaction Conditions (Temperature, Solvent) on Homopolymer Characteristics
Reaction conditions, particularly temperature and the choice of solvent, play a crucial role in the free radical homopolymerization of this compound.
Temperature: An increase in reaction temperature has a dual effect. It increases the rate of decomposition of the thermal initiator, leading to a higher concentration of radicals and a faster polymerization rate. It also increases the propagation rate coefficient (kp). However, the termination rate coefficient (kt) is also affected, and higher temperatures can lead to an increased rate of chain transfer reactions, which can limit the final molecular weight of the polymer. Therefore, the polymerization temperature must be carefully controlled to balance the rate of reaction with the desired molecular weight and polydispersity of the polymer.
Solvent: The choice of solvent can influence the polymerization kinetics and the properties of the resulting polymer. Solvents can affect the solubility of the monomer and the resulting polymer, the viscosity of the reaction medium, and the reactivity of the propagating radicals. For the polymerization of related N-substituted maleimides, solvents like tetrahydrofuran (B95107) (THF) and N,N-dimethylformamide (DMF) have been successfully used. A good solvent for both the monomer and the polymer is generally preferred to maintain a homogeneous reaction system and prevent premature precipitation of the polymer, which can affect the final molecular weight and its distribution.
Controlled/Living Radical Homopolymerization Strategies for this compound
To overcome the limitations of conventional free radical polymerization, such as poor control over molecular weight and broad polydispersity, controlled/living radical polymerization (CRP) techniques are employed. These methods allow for the synthesis of well-defined polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures.
Application of Atom Transfer Radical Polymerization (ATRP) for Architecture Control
Atom Transfer Radical Polymerization (ATRP) is a robust CRP technique that has been successfully applied to a wide range of monomers. The control in ATRP is achieved through a reversible activation-deactivation process, mediated by a transition metal complex (typically copper-based), which maintains a low concentration of active propagating radicals.
While detailed studies on the ATRP homo polymerization of this compound are limited, its successful co polymerization with methyl methacrylate (B99206) (MMA) has been reported. researchgate.netmdpi.com This work confirms the suitability of the monomer for ATRP processes. In these copolymerizations, a living mechanism was confirmed by the linear increase of the number average molecular weight with monomer conversion. researchgate.netmdpi.com This indicates that the concentration of growing chains remains constant throughout the reaction, a key feature of a controlled polymerization. The study also investigated the effect of the pendant N-arylimide group on the propagation rate constant (kp), demonstrating that the substituent on the phenyl ring influences the monomer's reactivity. researchgate.net
The typical components of an ATRP system for an itaconimide monomer would include:
Monomer: this compound
Initiator: An alkyl halide, such as ethyl α-bromoisobutyrate (EBiB).
Catalyst: A transition metal salt, commonly Copper(I) bromide (CuBr).
Ligand: A nitrogen-based ligand, such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA), to solubilize the copper salt and tune its reactivity.
Solvent: Anisole or another suitable organic solvent.
By carefully controlling the ratio of monomer to initiator, the molecular weight of the resulting polymer can be precisely targeted.
Table 2: Typical Components for ATRP of N-arylitaconimides
| Component | Example | Function |
|---|---|---|
| Monomer | This compound | Building block of the polymer |
| Initiator | Ethyl α-bromoisobutyrate (EBiB) | Starts the polymer chain growth |
| Catalyst | Copper(I) bromide (CuBr) | Mediates the activation/deactivation equilibrium |
| Ligand | PMDETA | Solubilizes and tunes the catalyst activity |
Exploration of Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization
Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is another versatile CRP method known for its tolerance to a wide variety of functional groups and reaction conditions. Control in RAFT is achieved through a degenerative chain transfer process using a thiocarbonylthio compound as a chain transfer agent (CTA).
The RAFT polymerization of itaconic acid imides, such as N-phenylitaconimide and N-(p-tolyl)itaconimide, has been successfully demonstrated. cmu.edu These studies have shown that well-defined polymers with number-average molecular weights that increase linearly with monomer conversion and retain relatively narrow molecular weight distributions can be obtained. cmu.edu This success with structurally similar monomers strongly suggests that RAFT is a viable and effective strategy for the controlled homopolymerization of this compound.
A typical RAFT polymerization system for this monomer would involve:
Monomer: this compound
Initiator: A conventional radical initiator like AIBN.
RAFT Agent (CTA): A thiocarbonylthio compound, such as a dithiobenzoate or a trithiocarbonate, chosen based on the monomer's reactivity.
Solvent: A suitable organic solvent like 1,4-dioxane (B91453) or toluene.
The key to a successful RAFT polymerization is the selection of an appropriate CTA. The "Z" and "R" groups of the CTA (structure: Z-C(=S)S-R) must be tailored to the specific monomer to ensure a rapid and reversible transfer process, which is essential for maintaining the living character of the polymerization. The ratio of monomer to CTA is the primary determinant of the final polymer's molecular weight.
Copolymerization Principles and Advanced Architectures Involving N 4 Methoxyphenyl Itaconimide
Binary Copolymerization with Vinyl Monomers: Methyl Methacrylate (B99206) (MMA)
The copolymerization of N-(4-Methoxyphenyl)itaconimide (MPI) with methyl methacrylate (MMA) has been a subject of significant research, aiming to enhance the thermal and structural properties of standard acrylic polymers like poly(methyl methacrylate) (PMMA). researchgate.net
Determination of Monomer Reactivity Ratios and Copolymer Composition
The behavior of two monomers in a copolymerization reaction is quantified by their monomer reactivity ratios, r₁ and r₂. These ratios compare the rate constant for a radical adding to its own type of monomer versus the rate constant for it adding to the other monomer. While specific reactivity ratios for the this compound and MMA pair are not extensively documented in publicly available literature, the values for structurally similar N-aryl itaconimides provide critical insight. For instance, studies on N-(p-chlorophenyl) itaconimide (M₁) with MMA (M₂) have yielded reactivity ratios, which can be determined using methods like the Kelen-Tüdös and nonlinear error-in-variables approaches. researchgate.net
The composition of the resulting copolymers is typically determined using proton nuclear magnetic resonance (¹H-NMR) spectroscopy. By comparing the integral ratios of characteristic proton signals—specifically the –OCH₃ protons of the MMA units (around δ = 3.5–3.8 ppm) and the aromatic protons of the N-aryl itaconimide units (around δ = 7.0–7.5 ppm)—the precise mole fraction of each monomer incorporated into the polymer backbone can be calculated. researchgate.netmagritek.com
Below is a representative data table illustrating how reactivity ratios for a related N-aryl itaconimide system are determined.
| N-Aryl Itaconimide (M₁) | r₁ (Itaconimide) | r₂ (MMA) | Determination Method |
|---|---|---|---|
| N-(p-chlorophenyl) itaconimide | 1.26 | 0.35 | Nonlinear Error-in-Variable |
| N-(m-chlorophenyl) itaconimide | 1.21 | 0.34 | Nonlinear Error-in-Variable |
| N-(o-chlorophenyl) itaconimide | 0.78 | 0.34 | Nonlinear Error-in-Variable |
Data derived from studies on similar N-aryl itaconimides provide an estimation of copolymerization behavior. researchgate.net
Controlled Copolymerization via Activators Generated by Electron Transfer - Atom Transfer Radical Polymerization (AGET-ATRP)
To overcome the limitations of conventional free radical polymerization, which often yields polymers with poor control over molecular weight and architecture, controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) are employed. researchgate.net Activators Generated by Electron Transfer (AGET) ATRP is a robust variant that allows for the polymerization to be initiated from a more stable, higher-oxidation-state metal complex (e.g., Cu(II)Br₂/ligand), which is then reduced in situ to the active Cu(I) state. cmu.edu
| Copolymer Architecture | NAI Monomer | Polymerization Technique | Key Advantage |
|---|---|---|---|
| Poly(NAI-ran-MMA)-b-poly(NAI) | This compound | AGET-ATRP | Controlled molecular weight and architecture |
| Random Copolymer | This compound | Conventional Free Radical | Simpler setup, less control |
AGET-ATRP enables the synthesis of advanced block copolymer structures not accessible through conventional methods. researchgate.net
Effect of Substituent Electronic Characteristics on Copolymerization Behavior
The electronic nature of the substituent on the N-phenyl ring of itaconimide monomers plays a significant role in their copolymerization behavior. The methoxy (B1213986) group (–OCH₃) at the para-position of the phenyl ring in this compound is an electron-donating group.
Studies utilizing AGET-ATRP to create block copolymers of various N-aryl itaconimides (NAIs) and MMA have demonstrated a clear trend: the electron-releasing capacity of the substituent on the aromatic ring influences the properties of the resulting polymer blocks. Specifically, an increase in the electron-donating strength of the substituent leads to a higher molecular weight and an elevated glass transition temperature (Tg) of the poly(NAI) block. researchgate.net This indicates that the electron-donating methoxy group in this compound enhances the thermal stability and molar mass of the polymer segments it forms, compared to N-phenylitaconimide or itaconimides with electron-withdrawing groups (like a chloro-substituent). researchgate.netvcu.edu
Copolymerization with Styrenic and Acrylate (B77674) Monomers
This compound can also be copolymerized with other important monomer classes, such as styrenics (e.g., styrene) and acrylates (e.g., ethyl acrylate), to produce materials with a tailored balance of properties. While direct studies on this compound are limited, research on the closely related N-(4-Methoxyphenyl)maleimide and other itaconate esters provides valuable insights into these systems. humanjournals.commdpi.com
Analysis of Monomer Sequence Distribution and Alternating Tendencies
The arrangement of monomer units within a copolymer chain—known as the monomer sequence distribution—is critical to the final properties of the material. This distribution can be random, alternating, blocky, or gradient. The sequence distribution is a direct consequence of the monomer reactivity ratios (r₁ and r₂).
If r₁r₂ ≈ 1, a random copolymer is formed.
If r₁r₂ ≈ 0, there is a strong tendency for alternation.
If both r₁ and r₂ are > 1, a blocky structure is likely.
For copolymers of N-aryl itaconimides, carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy is a powerful tool for determining the sequence distribution. By analyzing the chemical shifts of the carbonyl carbons in both the itaconimide and the comonomer units, it is possible to quantify the distribution of monomer-centered triads (e.g., MMA-MPI-MMA, MPI-MPI-MMA, etc.). researchgate.netiupac.org This detailed microstructural analysis allows for a precise understanding of the polymer's architecture. For instance, in the copolymerization of N-(4-carboxyphenyl)maleimide with styrene, the reactivity ratios were found to be r₁=0.08 and r₂=0.22, indicating a strong tendency towards an alternating structure. A similar alternating tendency would be expected in the copolymerization of this compound with electron-donating monomers like styrene.
Kinetic Modeling of this compound Copolymerization Systems
Kinetic modeling provides a theoretical framework to predict the evolution of copolymer composition and monomer conversion over time. The cornerstone of copolymerization kinetics is the Mayo-Lewis equation, which relates the ratio of monomers in the feed to the ratio of monomers incorporated into the copolymer, using the monomer reactivity ratios. rsc.org
While a specific kinetic model for this compound copolymerization is not readily found in the literature, the methodology for developing one is well-established. Such a model would involve:
Experimental Determination of Reactivity Ratios: A series of copolymerizations would be conducted at various initial monomer feed ratios, with the reactions stopped at low conversion (<10%). The resulting copolymer compositions would be determined (e.g., by ¹H-NMR) and used to calculate the reactivity ratios. nih.gov
Model Formulation: Using the determined reactivity ratios, the Mayo-Lewis equation would be used to predict the copolymer composition for any given monomer feed composition.
This approach provides a powerful predictive tool for designing copolymerization processes to achieve a target copolymer composition and microstructure. rsc.org
Synthesis of Tailored Copolymer Architectures
The creation of copolymers with specific architectures is essential for developing materials with novel and enhanced properties. The incorporation of this compound into these structures can be achieved through various polymerization techniques, each offering a different level of control over the final macromolecular arrangement.
Random Copolymer Fabrication and Structural Control
Random copolymers are characterized by a statistical distribution of monomer units along the polymer chain. The fabrication of random copolymers incorporating this compound typically proceeds via free-radical polymerization. In this process, the structural control is largely dictated by the reactivity ratios of the comonomers, which describe the relative preference of a growing polymer chain ending in one monomer to add the same or the other monomer.
Detailed research into the copolymerization of this compound (PAI) with methyl methacrylate (MMA) has provided valuable insights into its reactivity. The monomer reactivity ratios for this system have been determined, offering a quantitative measure of how these monomers incorporate into the copolymer chain.
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Polymerization Conditions |
|---|---|---|---|---|
| This compound (PAI) | Methyl Methacrylate (MMA) | 1.11 ± 0.10 | 0.93 ± 0.02 | Solution polymerization with azobisisobutyronitrile (AIBN) as initiator. |
The reactivity ratios being close to unity suggest that the propagation steps have similar rates, leading to a relatively random incorporation of both monomer units into the copolymer chain. This allows for the synthesis of homogeneous copolymers where the properties are an average of the constituent homopolymers. The precise composition of the copolymer can be controlled by adjusting the initial monomer feed ratio, a fundamental principle in copolymerization.
Block Copolymer Synthesis and Segmental Integration
Block copolymers are composed of two or more distinct homopolymer chains linked together. These materials can self-assemble into ordered nanostructures, making them suitable for a wide range of applications. The synthesis of block copolymers containing a poly(this compound) segment requires controlled/living polymerization techniques that minimize termination and chain transfer reactions.
While specific examples detailing the synthesis of block copolymers with this compound are not extensively documented in publicly available literature, the principles of controlled radical polymerization (CRP) techniques such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP) are readily applicable.
The general strategy involves the synthesis of a macroinitiator from which the second block can be grown, or the sequential addition of monomers. For instance, a homopolymer of a comonomer could be synthesized with a terminal functional group that can initiate the polymerization of N-(4--methoxyphenyl)itaconimide, or vice versa.
| Block Copolymer Architecture | Potential Synthetic Strategy | Key Considerations |
|---|---|---|
| Poly(styrene)-block-poly(this compound) | ATRP using a polystyrene macroinitiator. | Compatibility of catalyst system with the itaconimide monomer. |
| Poly(methyl methacrylate)-block-poly(this compound) | RAFT polymerization with sequential monomer addition. | Selection of a suitable RAFT agent for both monomers. |
The successful integration of a poly(this compound) segment would depend on its compatibility with the chosen CRP method and the reactivity of the monomer under the specific reaction conditions.
Graft Copolymerization Pathways for Functional Materials
Graft copolymers consist of a main polymer backbone with one or more side chains of a different chemical composition. This architecture allows for the combination of distinct and often opposing properties within a single material. There are three primary methods for synthesizing graft copolymers: "grafting from," "grafting to," and "grafting through."
The application of these techniques to create graft copolymers involving this compound opens up possibilities for creating functional materials.
"Grafting From" : This method involves initiating the polymerization of this compound from active sites along a pre-existing polymer backbone. This approach can lead to a high density of grafted chains.
"Grafting To" : In this strategy, pre-synthesized poly(this compound) chains with reactive end-groups are attached to a polymer backbone. This allows for better characterization of the grafted chains before attachment.
"Grafting Through" : This technique involves the copolymerization of a macromonomer of poly(this compound) with another monomer to form the backbone.
| Grafting Method | Description | Potential Application with this compound |
|---|---|---|
| Grafting From | Polymerization of side chains from a macroinitiator backbone. | Creating a hydrophilic backbone with hydrophobic poly(this compound) grafts for amphiphilic materials. |
| Grafting To | Attachment of pre-formed side chains to a backbone. | Functionalizing a commodity polymer with the specific properties of poly(this compound). |
| Grafting Through | Copolymerization of a macromonomer. | Incorporating well-defined poly(this compound) segments as branches in a random copolymer. |
Comprehensive Structural Characterization of N 4 Methoxyphenyl Itaconimide Polymers
Spectroscopic Analysis for Polymer Microstructure Elucidation
Spectroscopic methods are indispensable for confirming the successful polymerization of the N-(4-Methoxyphenyl)itaconimide monomer and for investigating the detailed microstructure of the resulting polymer chains.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for obtaining detailed information about the chemical environment of atoms within a polymer.
¹H-NMR Spectroscopy: In the ¹H-NMR spectrum of poly(this compound), the disappearance of sharp signals corresponding to the vinylic protons of the itaconimide monomer is a primary indicator of successful polymerization. The polymer spectrum is characterized by broad signals, a typical feature of macromolecular chains. Specific proton signals corresponding to the methoxy (B1213986) group (-OCH₃), the aromatic ring of the pendant group, and the methylene (B1212753) and methine protons of the polymer backbone can be identified and assigned.
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides complementary information, offering insights into the carbon skeleton of the polymer. Key signals include those from the carbonyl carbons of the imide ring, the aromatic carbons, the methoxy carbon, and the aliphatic carbons forming the polymer backbone. The chemical shifts of the backbone carbons can also provide information on the tacticity of the polymer chain, which describes the stereochemical arrangement of the pendant groups along the chain.
Below are the expected chemical shift assignments for the structural units of poly(this compound).
Interactive Data Table: Expected ¹H-NMR Chemical Shifts
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Polymer Backbone (-CH₂-, -CH-) | 1.5 - 3.5 | Broad, Overlapping |
| Methoxy (-OCH₃) | 3.7 - 3.9 | Singlet (broadened) |
| Aromatic (C-H) | 6.8 - 7.2 | Multiplet (broadened) |
Interactive Data Table: Expected ¹³C-NMR Chemical Shifts
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| Polymer Backbone (-CH₂-, -C-) | 35 - 55 |
| Methoxy (-OCH₃) | ~55 |
| Aromatic (C-H) | 114 - 128 |
| Aromatic (C-N, C-O) | 125 - 160 |
| Carbonyl (C=O) | 170 - 180 |
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the polymer, confirming its chemical identity. The FT-IR spectrum of poly(this compound) is expected to show characteristic absorption bands. The most prominent bands are associated with the imide ring and the methoxyphenyl substituent. A significant observation confirming polymerization is the disappearance of the C=C stretching vibration from the monomer.
Key vibrational modes include:
C=O Stretching: Asymmetric and symmetric stretching of the imide carbonyl groups.
C-N Stretching: Stretching of the bond between the imide nitrogen and the aromatic ring.
C-O-C Stretching: Asymmetric and symmetric stretching of the ether linkage in the methoxy group.
Aromatic C=C Stretching: Vibrations from the benzene (B151609) ring.
Aliphatic C-H Stretching: Vibrations from the polymer backbone.
Interactive Data Table: Expected FT-IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Imide C=O | Asymmetric Stretch | ~1770 - 1790 |
| Imide C=O | Symmetric Stretch | ~1700 - 1720 |
| Aromatic C=C | Ring Stretch | ~1600, ~1510 |
| C-N | Imide Stretch | ~1380 - 1400 |
| C-O-C | Ether Stretch | ~1250 |
| Aliphatic C-H | Stretch | ~2930 - 2960 |
Macromolecular Characterization
While spectroscopy defines the chemical microstructure, macromolecular characterization techniques are used to determine the size, distribution, and solution behavior of the polymer chains.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight characteristics of a polymer. The technique separates polymer molecules based on their hydrodynamic volume in solution. From the GPC data, several key parameters are calculated:
Number-Average Molecular Weight (Mₙ): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Weight-Average Molecular Weight (Mₒ): An average that gives more weight to larger polymer molecules.
Polydispersity Index (PDI): The ratio of Mₒ to Mₙ (PDI = Mₒ/Mₙ). It provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample where all chains have the same length, while higher values indicate a broader distribution.
For N-substituted itaconimides polymerized via bulk methods, number-average molecular weights (Mₙ) have been reported in the range of 23,000 to 108,000 g/mol . researchgate.net
Interactive Data Table: Illustrative GPC Results
| Sample | Mₙ ( g/mol ) | Mₒ ( g/mol ) | PDI (Mₒ/Mₙ) |
| Polymer Batch A | 45,000 | 81,000 | 1.8 |
| Polymer Batch B | 62,000 | 115,000 | 1.85 |
Intrinsic viscosity [η] is a measure of a polymer's contribution to the viscosity of a solution at infinite dilution. anton-paar.com It is a valuable parameter for understanding polymer-solvent interactions and the conformation of polymer chains in solution. anton-paar.com The measurement is typically performed using a capillary viscometer for a series of dilute polymer solutions and extrapolating to zero concentration.
The intrinsic viscosity is related to the viscosity-average molecular weight (Mᵥ) through the Mark-Houwink-Sakurada equation: [η] = K * Mᵥᵃ
Where K and 'a' are constants specific to a given polymer-solvent-temperature system. The value of the exponent 'a' provides insight into the polymer's conformation:
a ≈ 0.5: Indicates a compact, spherical coil (theta solvent conditions).
Investigation of Structure Property Relationships in N 4 Methoxyphenyl Itaconimide Polymers
Thermal Performance Assessment of Homo- and Copolymers
The thermal properties of polymers are critical indicators of their processing conditions and end-use applications. The incorporation of the N-(4-Methoxyphenyl)itaconimide monomer into a polymer backbone is anticipated to enhance its thermal stability due to the rigid, aromatic nature of the imide structure. This section details the thermal performance of these polymers through Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
The glass transition temperature (Tg) is a fundamental property of amorphous and semi-crystalline polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. A higher Tg is generally indicative of a more thermally stable material with a higher use temperature.
While specific DSC data for the homopolymer of this compound is not extensively reported in the available literature, studies on copolymers of N-aryl itaconimides with monomers such as methyl methacrylate (B99206) (MMA) consistently show a significant increase in Tg with increasing itaconimide content. researchgate.net This is attributed to the introduction of the bulky and rigid itaconimide ring into the polymer backbone, which restricts segmental motion. For instance, a copolymer of the closely related N-phenylitaconimide with methyl methacrylate (in a 2:8 molar ratio) has been reported to exhibit a Tg of 165 °C, a substantial increase compared to the Tg of poly(methyl methacrylate) (PMMA), which is typically around 105-114 °C. researchgate.net
The methoxy (B1213986) group on the phenyl ring in this compound is expected to have a nuanced effect on the Tg. While it adds to the bulkiness of the side chain, potentially further hindering chain mobility and increasing Tg, it may also introduce a degree of flexibility or alter intermolecular interactions, which could slightly modify the glass transition behavior compared to the unsubstituted N-phenylitaconimide.
Table 1: Glass Transition Temperatures (Tg) of N-Aryl Itaconimide Copolymers Note: Data for a closely related N-aryl itaconimide is presented due to the limited availability of specific data for this compound copolymers.
| Polymer System | Mole Fraction of N-Aryl Itaconimide | Glass Transition Temperature (Tg) (°C) |
| Poly(methyl methacrylate) (PMMA) Homopolymer | 0 | ~105-114 |
| Poly(N-phenylitaconimide-co-methyl methacrylate) | 0.20 | 165 researchgate.net |
Thermogravimetric analysis (TGA) provides critical information about the thermal stability of a polymer by measuring its weight loss as a function of temperature. This analysis helps to determine the onset of decomposition and to infer the degradation mechanism.
Specific TGA data for polymers of this compound is scarce in the literature. However, studies on the structurally similar N-(4-Methoxyphenyl)maleimide polymers offer valuable insights. Research on the homopolymer of N-(4-Methoxyphenyl)maleimide and its copolymer with methyl acrylate (B77674) indicates a two-step degradation process. chemrxiv.org The initial weight loss is observed to begin at approximately 220 °C, with significant weight loss occurring in the range of 220–550 °C. chemrxiv.org
Table 2: Thermal Degradation Data for N-(4-Methoxyphenyl)maleimide Polymers Note: This data is for the analogous maleimide (B117702) compound and serves as a representative example.
| Polymer | Temperature for 5% Weight Loss (°C) | Temperature for 50% Weight Loss (°C) | Residue at 600°C (%) |
| Homopolymer of N-(4-Methoxyphenyl)maleimide | ~250 | ~400 | Data not available |
| Copolymer with Methyl Acrylate | ~240 | ~380 | Data not available |
Data is estimated from published TGA curves for N-(4-Methoxyphenyl)maleimide polymers.
As the mole fraction of this compound in a copolymer increases, both the glass transition temperature and the thermal stability are expected to rise. This is a direct consequence of the increased concentration of rigid imide rings in the polymer backbone, which restricts chain mobility and requires higher energy for thermal degradation. The relationship between the comonomer composition and the Tg can often be predicted by theoretical models such as the Fox equation, although deviations can occur due to specific intermolecular interactions.
Advanced Mechanical and Rheological Characterization of Polymeric Materials
The mechanical and rheological properties of polymers dictate their suitability for structural applications. The inclusion of the rigid this compound monomer is anticipated to enhance the mechanical strength and stiffness of the resulting polymers.
Research on copolymers of methyl methacrylate with N-aryl itaconimides, including the p-methoxyphenyl derivative, has indicated an increase in both tensile strength and flexural strength with the incorporation of the itaconimide monomer. researchgate.net This improvement is attributed to the rigid nature of the imide ring, which increases the stiffness of the polymer chains and enhances intermolecular interactions, leading to a material that can withstand higher stresses before deformation or failure. The storage modulus, which is a measure of the elastic response of the material, has also been observed to increase. researchgate.net
Table 3: Expected Influence of this compound on Mechanical Properties of Copolymers
| Mechanical Property | Expected Trend with Increasing Itaconimide Content | Rationale |
| Tensile Strength | Increase | Increased chain rigidity and intermolecular forces. |
| Flexural Strength | Increase | Enhanced stiffness of the polymer backbone. |
| Storage Modulus (E') | Increase | Greater resistance to elastic deformation. |
| Impact Strength | Marginal Decrease | Increased rigidity can lead to reduced toughness. researchgate.net |
Solution Properties and Intermolecular Interactions in Poly(this compound) Systems
The solution properties of polymers are important for their characterization and for applications where they are used in a dissolved state, such as in coatings and adhesives. The solubility of poly(this compound) and its copolymers will be governed by the polarity of the repeating units and the strength of the intermolecular interactions.
The presence of the polar imide group and the methoxy group suggests that these polymers would be soluble in polar organic solvents. Studies on the analogous N-(4-Methoxyphenyl)maleimide polymers have shown good solubility in solvents such as tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). chemrxiv.org
Intermolecular interactions in these polymer systems are expected to be significant. The polar imide rings can participate in dipole-dipole interactions, while the aromatic rings can engage in π-π stacking. These interactions contribute to the cohesive energy of the polymer and influence its physical properties, including its solubility and thermal characteristics.
Theoretical and Computational Studies of N 4 Methoxyphenyl Itaconimide Systems
Quantum Chemical Calculations: Density Functional Theory (DFT)
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is widely employed to predict the molecular properties of N-(4-Methoxyphenyl)itaconimide and related compounds.
Table 1: Predicted Geometrical Parameters of an N-Aryl Imide System
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=C (imide ring) | ~1.35 Å |
| C=O (imide ring) | ~1.22 Å | |
| C-N (imide ring) | ~1.40 Å | |
| N-C (aryl ring) | ~1.42 Å | |
| Bond Angle | C-N-C (imide ring) | ~112° |
| N-C=O (imide ring) | ~125° | |
| C-N-C (aryl connection) | ~123° | |
| Dihedral Angle | Imide Ring - Aryl Ring | ~50-70° |
Note: The data presented is based on DFT calculations for N-(2-nitrophenyl)maleimide and serves as an illustrative example of the type of information obtained from such studies. nih.gov
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's stability and reactivity. A smaller gap generally implies higher reactivity. nih.govscirp.org
For this compound, the methoxy (B1213986) group on the phenyl ring is an electron-donating group, which is expected to raise the energy of the HOMO, thereby potentially reducing the HOMO-LUMO gap and increasing the molecule's reactivity in certain reactions. DFT calculations can precisely quantify these energy levels.
Table 2: Predicted Frontier Orbital Energies of an N-Aryl Imide System
| Parameter | Energy (eV) |
| HOMO Energy | ~ -7.0 eV |
| LUMO Energy | ~ -2.5 eV |
| HOMO-LUMO Gap | ~ 4.5 eV |
Note: The data is illustrative and based on DFT calculations for N-(2-nitrophenyl)maleimide. The actual values for this compound would be influenced by the methoxy substituent. nih.gov
Computational modeling is a powerful tool for investigating the mechanisms of polymerization reactions. For the free-radical polymerization of this compound, DFT can be used to model the reaction pathways, including initiation, propagation, and termination steps. A critical aspect of this modeling is the calculation of the transition state structures and their corresponding activation energies. rsc.org The transition state is the highest energy point along the reaction coordinate, and its energy determines the rate of the reaction.
By mapping the potential energy surface of the polymerization reaction, researchers can gain a deeper understanding of the factors that control the polymerization process, such as stereoselectivity and regioselectivity. This knowledge is invaluable for optimizing reaction conditions and designing more efficient polymerization processes.
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Material Design
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to establish a mathematical relationship between the structural features of a molecule and its macroscopic properties. kg.ac.rs In the context of this compound and its polymers, QSPR models can be developed to predict properties such as glass transition temperature, thermal stability, and mechanical strength based on the molecular structure of the monomer and the resulting polymer.
The development of a QSPR model involves:
Generating a set of molecular descriptors that quantify various aspects of the molecule's structure.
Measuring the property of interest for a series of related compounds.
Using statistical methods to build a mathematical model that correlates the descriptors with the property.
Once a reliable QSPR model is established, it can be used to predict the properties of new, unsynthesized polymers, thereby accelerating the discovery of materials with desired characteristics.
Simulation of Polymerization Kinetics and Chain Growth Processes
These simulations are crucial for understanding how different reaction parameters, such as initiator concentration, temperature, and solvent, affect the polymerization process and the final properties of the polymer. For this compound, such simulations can aid in the design of polymerization strategies to produce polymers with controlled molecular weights and narrow molecular weight distributions, which are often critical for high-performance applications.
Emerging Research Frontiers and Future Outlook for N 4 Methoxyphenyl Itaconimide Based Materials
Exploration of Novel N-(4-Methoxyphenyl)itaconimide Derivatives with Enhanced Functionalities
A primary frontier in the field is the synthesis of novel derivatives of this compound to introduce or enhance specific functionalities. The core structure provides a robust scaffold for chemical modification, allowing researchers to fine-tune properties such as solubility, thermal resistance, optical behavior, and biological activity.
Key strategies for derivatization include:
Substitution on the Phenyl Ring: Introducing additional functional groups onto the 4-methoxyphenyl (B3050149) ring can dramatically alter the monomer's properties. For example, incorporating electron-withdrawing or electron-donating groups can modify the electronic characteristics of the resulting polymers, influencing their dielectric properties and reactivity.
Modification of the Itaconimide Moiety: While less common, chemical alterations to the itaconimide ring itself could yield derivatives with different polymerization kinetics or thermal degradation pathways.
Introduction of Reactive Sites: Attaching other polymerizable groups or reactive handles allows for the creation of cross-linkable resins or platforms for post-polymerization modification, leading to the development of thermosets, hydrogels, or functional surfaces.
Recent research has demonstrated the synthesis of various N-substituted itaconimide derivatives for applications ranging from insecticides and fungicides to agents with potential anticancer activity. samipubco.com By strategically designing and synthesizing new derivatives, researchers aim to create a library of monomers, each tailored for a specific high-performance application.
Table 1: Potential Functional Groups for Derivatization of this compound and Their Anticipated Effects
| Functional Group | Potential Position of Substitution | Anticipated Effect on Polymer Properties |
| Hydroxyl (-OH) | Phenyl Ring | Increased hydrophilicity, potential for hydrogen bonding, reactive site for esterification. |
| Carboxylic Acid (-COOH) | Phenyl Ring | Enhanced water solubility, pH-responsiveness, chelation sites for metal ions. |
| Amino (-NH2) | Phenyl Ring | Increased polarity, potential for further chemical reactions (e.g., amidation), improved adhesion. |
| Halogens (-F, -Cl, -Br) | Phenyl Ring | Increased thermal stability, flame retardancy, modified refractive index. |
| Alkyl Chains (-R) | Phenyl Ring | Increased hydrophobicity, improved solubility in nonpolar solvents, lower glass transition temperature. |
Development of Advanced Polymer Architectures for Multifunctional Applications
Moving beyond simple linear homopolymers, a significant research thrust is the development of complex and well-defined polymer architectures incorporating this compound. The spatial arrangement of polymer chains profoundly influences the macroscopic properties of the material. Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are pivotal in achieving this level of architectural control.
Current and future research focuses on architectures such as:
Block Copolymers: These polymers consist of long sequences (blocks) of different monomer units. A block copolymer containing a poly[this compound] segment could combine the thermal stability and rigidity of the itaconimide block with other properties, like the flexibility or conductivity of another polymer block. For instance, copolymerization with methyl methacrylate (B99206) has been explored to create materials with tailored thermal and mechanical properties. kisti.re.kr
Graft Copolymers: This architecture involves attaching side chains of one polymer to the main chain of another. Grafting flexible polymer chains onto a rigid poly[this compound] backbone could enhance toughness and impact resistance without significantly compromising thermal stability.
Star Polymers and Dendrimers: These highly branched, three-dimensional structures can lead to materials with unique solution properties, lower viscosity, and a high density of functional groups at their periphery, making them suitable for applications in drug delivery or catalysis.
Cross-linked Networks: Introducing cross-linking agents during the polymerization of this compound or its derivatives can create robust thermosetting materials with superior mechanical strength, chemical resistance, and dimensional stability, ideal for demanding engineering applications.
The synthesis of these advanced architectures is crucial for developing multifunctional materials where, for example, high thermal stability is combined with optical transparency, biocompatibility, or specific surface properties.
Sustainable Synthesis and Polymerization Methodologies (Green Chemistry Perspectives)
With a growing emphasis on environmental sustainability, the development of green chemistry approaches for the synthesis and polymerization of this compound is a critical research frontier. nih.gov Since the precursor, itaconic acid, can be derived from the fermentation of carbohydrates, there is a strong incentive to ensure that the entire life cycle of the resulting polymers is as environmentally benign as possible. samipubco.com
Key areas of focus in green methodologies include:
Renewable Feedstocks: Maximizing the use of itaconic acid from renewable biomass sources is the foundation of the material's green credentials. samipubco.com
Greener Solvents: Research is underway to replace traditional, often hazardous, organic solvents used in polymerization (like THF or DMF) with safer alternatives such as water, supercritical fluids (e.g., CO2), or ionic liquids. humanjournals.comresearchgate.net Solvent-free or melt polymerization techniques are also highly desirable. mdpi.com
Catalyst Efficiency and Recovery: Developing highly efficient and recyclable catalysts for both monomer synthesis and polymerization can significantly reduce waste and environmental impact. mdpi.com Biocatalysis, using enzymes to drive reactions, represents an ultimate goal in green synthesis.
Atom Economy: Designing synthesis routes that maximize the incorporation of all starting materials into the final product (high atom economy) is a core principle of green chemistry. nih.govmdpi.com This involves minimizing the use of protecting groups and reducing the number of synthesis steps.
By integrating these principles, the next generation of this compound-based materials can be produced in a manner that is not only economically viable but also environmentally responsible.
Table 2: Comparison of Conventional vs. Green Synthesis Approaches
| Process Step | Conventional Approach | Green Chemistry Approach |
| Monomer Synthesis | Use of petroleum-based precursors, volatile organic solvents. | Synthesis from bio-based itaconic acid, use of aqueous media or solvent-free conditions. |
| Polymerization | Free-radical polymerization in solvents like THF, DMF. humanjournals.com | Controlled polymerization in greener solvents (water, ionic liquids), enzymatic catalysis, microwave-assisted polymerization. researchgate.netmdpi.com |
| Catalyst | Use of potentially toxic initiators (e.g., AIBN, BPO). humanjournals.com | Development of recyclable metal catalysts, biocatalysts (enzymes). |
| Waste Generation | Generation of solvent waste and byproducts. | High atom economy reactions, minimization of waste streams, solvent recycling. nih.gov |
Computational Design and Rational Engineering of this compound Derived Polymeric Systems
Computational chemistry and materials modeling are becoming indispensable tools for accelerating the design and development of new polymers. By simulating molecular behavior, researchers can predict the properties of yet-to-be-synthesized materials, saving significant time and resources in the laboratory.
Key computational approaches include:
Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to calculate the electronic structure, reactivity, and spectral properties of this compound monomers and their derivatives. mdpi.com This information is vital for understanding polymerization mechanisms and predicting monomer reactivity ratios.
Molecular Dynamics (MD) Simulations: MD simulations allow researchers to model the behavior of polymer chains over time. This can be used to predict bulk properties such as the glass transition temperature (Tg), mechanical modulus, and diffusion of small molecules within the polymer matrix.
Quantitative Structure-Property Relationship (QSPR): QSPR models use statistical methods to correlate the chemical structure of monomers with the physical properties of the resulting polymers. These models can be used to rapidly screen large virtual libraries of potential derivatives to identify candidates with desired characteristics.
Inverse Molecular Design: Advanced algorithms can be used to solve the "inverse" problem: starting with a desired set of properties, the computational model predicts the chemical structure of the monomer or polymer that would exhibit those properties. mdpi.com
These computational tools enable a rational, top-down approach to materials engineering. Instead of relying solely on trial-and-error synthesis, researchers can computationally design and pre-screen this compound-based systems optimized for specific performance criteria, guiding experimental efforts toward the most promising candidates. mdpi.com This synergy between computational prediction and experimental validation is a key driver for future innovation in this field.
Q & A
Q. What synthetic methodologies are reported for N-(4-Methoxyphenyl)itaconimide, and how are its structural features confirmed?
N-(4-Methoxyphenyl)itaconimide can be synthesized via enantioselective thiol additions catalyzed by guanidine-based systems. For example, sterically hindered tertiary thiols react with the itaconimide scaffold under optimized conditions to yield products with high enantiomeric ratios (up to 88:22 er) . Structural characterization typically employs IR spectroscopy (to confirm carbonyl and imide groups), H and C NMR (to verify methoxyphenyl substituents and backbone geometry), and elemental analysis (to validate purity). For analogous compounds like N-arylacetamides, acylation with acid chlorides in chloroform at 22°C is a common step, followed by purification via column chromatography .
Q. What are the primary research applications of this compound in organic synthesis?
The compound serves as a versatile electrophile in asymmetric catalysis , particularly for enantioselective thiol or phosphine oxide additions. Its rigid bicyclic structure enables stereochemical control, making it valuable for synthesizing chiral sulfides or phosphine derivatives with applications in medicinal chemistry . Additionally, it has been explored in polymer chemistry as a monomer for radical copolymerizations, where substituents on the aryl group influence polymerization efficiency and material properties .
Q. How should researchers handle this compound safely in laboratory settings?
While specific toxicity data for this compound is limited, structurally related acetamide derivatives (e.g., N-(4-Methoxyphenyl)acetamide) require precautions against inhalation, skin contact, and ingestion. Recommended safety measures include:
- Use of gloves, goggles, and lab coats (PPE).
- Conducting reactions in a fume hood to avoid vapor exposure.
- Immediate consultation with a physician if exposed, as per general acetamide safety protocols .
Advanced Research Questions
Q. How do steric and electronic factors influence enantioselectivity in thiol additions to this compound?
Steric hindrance in tertiary thiols (e.g., tert-butyl thiols) enhances enantioselectivity (85.5:14.5–88:22 er) by restricting transition-state geometries, whereas aromatic thiols (e.g., phenyl thiols) exhibit lower selectivity (72:28–79.5:20.5 er) due to competing π-π interactions. Electronic effects from the methoxyphenyl group also stabilize intermediates via resonance, favoring anti-diastereomers in axially chiral systems . Optimization requires balancing catalyst loading (e.g., 10 mol% guanidine), solvent polarity (e.g., dichloromethane), and reaction temperature (−40°C to −20°C) .
Q. What challenges arise in characterizing this compound derivatives, and how can they be addressed?
Key challenges include:
- Atropisomerism : Axial chirality in N-(2-tert-butylphenyl)itaconimide derivatives produces separable atropisomers (99a/99b), requiring chiral HPLC or crystallography for resolution .
- Polymorphism : Variations in crystal packing (observed in related benzamides) necessitate PXRD or DSC to confirm batch consistency .
- Spectral overlap : Methoxy and aryl protons in NMR may obscure signals; 2D NMR (COSY, HSQC) is recommended for unambiguous assignment .
Q. How does this compound compare to other N-aryl itaconimides in polymerization reactions?
Substituents on the aryl group significantly impact reactivity ratios and polymer properties . For example, electron-donating groups (e.g., methoxy) enhance copolymerization rates with styrene, while electron-withdrawing groups (e.g., nitro) reduce reactivity. The methoxyphenyl derivative produces polymers with higher thermal stability (Tg ~150°C) compared to N-phenyl analogs, attributed to restricted chain mobility from the bulky substituent .
Q. Are there contradictions in reported biological activities of this compound derivatives?
Yes. While some studies highlight bactericidal/fungicidal activity in thioanhydride derivatives of N-(4-Methoxyphenyl)acetamide , direct data on the itaconimide analog is lacking. Researchers must validate claims via structure-activity relationship (SAR) studies , focusing on the role of the itaconimide ring in bioactivity. Contradictions may arise from differences in assay conditions (e.g., pH, microbial strains) or impurities in synthesized batches.
Methodological Recommendations
- Synthetic Optimization : Screen solvents (CH2Cl2, THF) and catalysts (guanidine, cinchona alkaloids) to maximize enantioselectivity .
- Analytical Workflow : Combine HPLC-MS for purity checks, VT-NMR to study dynamic processes, and DFT calculations to predict reaction pathways.
- Safety Protocols : Refer to SDS sheets of analogous compounds (e.g., N-(3-Amino-4-methoxyphenyl)acetamide) for hazard mitigation strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
